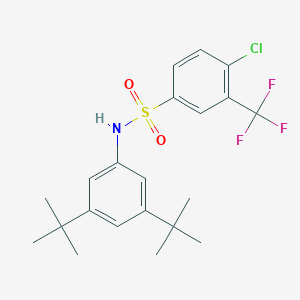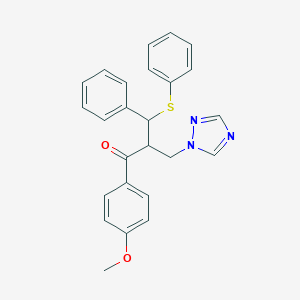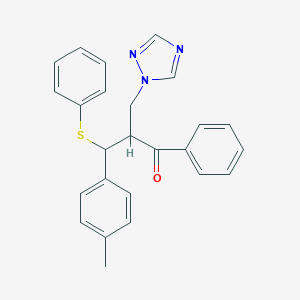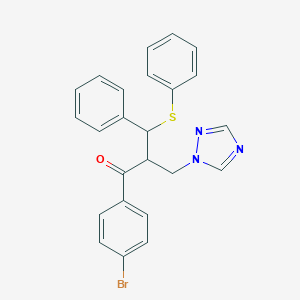
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonamide group, a trifluoromethyl group, and a chloro substituent on a benzene ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step often involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-ditert-butylaniline in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a reagent like trifluoromethyl iodide under appropriate conditions.
Final Assembly: The final product is obtained after purification steps, which may include recrystallization or chromatography to ensure the desired compound’s purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing industrial-grade purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the benzene ring, while oxidation could lead to sulfone derivatives.
Scientific Research Applications
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity.
Pathways: It may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the chloro substituent, potentially altering its chemical properties and applications.
Uniqueness
The presence of both the trifluoromethyl and chloro groups in 4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide makes it unique
Properties
IUPAC Name |
4-chloro-N-(3,5-ditert-butylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClF3NO2S/c1-19(2,3)13-9-14(20(4,5)6)11-15(10-13)26-29(27,28)16-7-8-18(22)17(12-16)21(23,24)25/h7-12,26H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQWKTSHVNATLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzenesulfonamide](/img/structure/B492518.png)
![N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492520.png)
![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492521.png)
![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-3-phenoxy-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492522.png)
![3-(Benzyloxy)-1-(4-methoxyphenyl)-4-(3,6,6-trimethylbicyclo[3.1.0]hex-2-en-2-yl)-2-azetidinone](/img/structure/B492523.png)
![4-[4-(4-Tert-butylbenzyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B492525.png)


![5-methoxy-2-(6-methoxy-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-4a-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B492533.png)


![4a-[2,4-bis(acetyloxy)-5-chlorophenyl]-7-chloro-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-6-yl acetate](/img/structure/B492537.png)
![4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1'-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE](/img/structure/B492538.png)
![4',4'-dimethyl-4-(3-methoxyphenyl)-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492541.png)
